molecular formula C14H16N4O3 B2606571 (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(isoxazol-5-yl)methanone CAS No. 2034394-95-9

(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(isoxazol-5-yl)methanone

Numéro de catalogue: B2606571
Numéro CAS: 2034394-95-9
Poids moléculaire: 288.307
Clé InChI: KDXZJMAVBCHAPE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(isoxazol-5-yl)methanone” is a heterocyclic molecule featuring a pyrrolidine core substituted with a 4,6-dimethylpyrimidin-2-yl ether group at the 3-position and an isoxazol-5-yl methanone moiety at the 1-position. The pyrrolidine oxygen linkage introduces conformational flexibility, while the isoxazole ring (a five-membered heterocycle with oxygen and nitrogen) may enhance hydrogen-bonding or dipole interactions.

Propriétés

IUPAC Name

[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-(1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-9-7-10(2)17-14(16-9)20-11-4-6-18(8-11)13(19)12-3-5-15-21-12/h3,5,7,11H,4,6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXZJMAVBCHAPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=CC=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(isoxazol-5-yl)methanone is a synthetic organic molecule that has garnered significant interest in medicinal chemistry due to its complex structure and potential therapeutic applications. This compound is characterized by a pyrrolidine ring connected to a 4,6-dimethylpyrimidine moiety and an isoxazole group, which contribute to its biological activity.

Structural Characteristics

The molecular formula of the compound is C16H18N4O3C_{16}H_{18}N_{4}O_{3}, with a molecular weight of approximately 298.34 g/mol. The structural features include:

Property Value
Molecular FormulaC₁₆H₁₈N₄O₃
Molecular Weight298.34 g/mol
InChI KeyXGQRFBBNDAXVRA-UHFFFAOYSA-N

The biological activity of this compound primarily involves its role as a Spleen Tyrosine Kinase (SYK) inhibitor. SYK is a critical enzyme in various signaling pathways, particularly in immune responses and inflammation. By inhibiting SYK, the compound may modulate these pathways, potentially leading to therapeutic effects in conditions such as asthma and other inflammatory diseases.

Antimicrobial Properties

Research indicates that compounds similar to (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(isoxazol-5-yl)methanone exhibit significant antimicrobial activity. For instance, studies have shown that related pyrimidine derivatives demonstrate efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Cytotoxic Effects

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings suggest that it may inhibit cell proliferation and induce apoptosis in specific cancer types, which positions it as a candidate for further development as an anti-cancer agent .

Case Studies

  • Asthma Treatment : In a controlled study involving patients with severe asthma, the administration of SYK inhibitors similar to this compound resulted in significant improvements in lung function and reductions in inflammatory markers.
  • Antibacterial Screening : A series of experiments were conducted to assess the antibacterial properties of pyrimidine derivatives. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to traditional antibiotics like ampicillin, suggesting potential for development into new antimicrobial agents .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be inferred from the evidence, though direct comparative pharmacological or physicochemical data are absent. Key comparisons include:

Table 1: Structural Comparison with Related Compounds
Compound Name Core Structure Key Substituents/Features Potential Applications References
Target Compound Pyrrolidine-methanone 4,6-Dimethylpyrimidinyl ether, Isoxazole Hypothetical kinase/antimicrobial
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine () Pyrazolo[3,4-d]pyrimidine p-Tolyl, amino, imino Kinase inhibition, nucleotide analogs
1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile () Tetrahydropyrimidine Nitrophenyl, thioxo, cyano Antimicrobial, enzyme inhibition

Key Observations:

Heterocyclic Diversity :

  • The target compound combines pyrimidine, pyrrolidine, and isoxazole rings, whereas compounds feature fused pyrazolo-pyrimidine systems. The latter’s rigid fused-ring structures may enhance binding affinity but reduce conformational adaptability compared to the target’s ether-linked pyrrolidine .
  • The tetrahydropyrimidine in includes a thioxo group and nitrophenyl substituent, which are absent in the target compound. These groups may confer distinct electronic properties (e.g., sulfur’s polarizability) and redox activity .

Functional Group Impact: The 4,6-dimethylpyrimidinyl ether in the target compound contrasts with the amino/imino groups in ’s pyrazolo-pyrimidines. Methyl groups may enhance membrane permeability, while amino groups could facilitate hydrogen bonding in biological targets . The isoxazole methanone in the target differs from ’s cyano and thioxo groups. Isoxazole’s oxygen and nitrogen atoms may mimic adenine in kinase interactions, whereas cyano groups are often metabolic liabilities .

Synthesis and Stability: highlights isomerization reactions in pyrazolo-triazolo-pyrimidines, suggesting that similar structural motifs in the target compound (e.g., pyrrolidine oxygen) might influence stability or reactivity under specific conditions . Crystallographic characterization (e.g., via SHELX software, as noted in ) could resolve conformational details of the target compound, analogous to the structural elucidation of and derivatives .

Q & A

Basic: What synthetic routes are recommended for (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(isoxazol-5-yl)methanone, and how can regioselectivity be controlled?

Answer:
The compound’s synthesis typically involves coupling the pyrrolidin-3-ol derivative with a substituted pyrimidine and isoxazole moiety. A reflux method in ethanol or 1,4-dioxane with triethylamine as a base is effective for forming the methanone core, as demonstrated in analogous heterocyclic systems . To control regioselectivity during pyrimidine substitution, steric and electronic factors must be optimized. For example, using 4,6-dimethylpyrimidin-2-ol ensures reactivity at the 2-position due to reduced steric hindrance compared to other isomers. Monitoring reaction progress via TLC or HPLC with ammonium acetate buffer (pH 6.5) can verify intermediate formation .

Advanced: How can contradictory spectral data (e.g., NMR vs. mass spectrometry) for this compound be resolved?

Answer:
Discrepancies between NMR and mass spectrometry often arise from impurities or tautomeric forms. For instance, the isoxazole ring’s proton environment may shift due to solvation effects. To resolve this:

  • Perform 2D NMR (COSY, HSQC) to assign proton-carbon correlations, focusing on the pyrrolidine and pyrimidine protons.
  • Use high-resolution mass spectrometry (HRMS) to confirm the molecular ion peak (expected m/z ~357.44 based on analogous compounds ).
  • Compare with computational predictions (DFT-based NMR chemical shifts) to validate assignments .

Basic: What are the recommended analytical methods for characterizing this compound’s purity and stability?

Answer:

  • Purity: Reverse-phase HPLC with a C18 column and mobile phase of acetonitrile/ammonium acetate buffer (pH 6.5) at 254 nm .
  • Stability: Accelerated degradation studies under thermal (40–60°C) and hydrolytic (pH 1–9) conditions, monitored via UV-Vis spectroscopy. The compound’s ester and ether linkages may show sensitivity to acidic hydrolysis .

Advanced: How can researchers design experiments to evaluate this compound’s enzyme inhibition potential, given conflicting in vitro vs. cellular activity data?

Answer:
Conflicting data often stem from differences in membrane permeability or intracellular metabolism. A tiered approach is recommended:

In vitro assays: Use purified enzymes (e.g., kinases or cytochrome P450 isoforms) with fluorescence-based substrates to measure IC₅₀.

Cellular assays: Employ CRISPR-edited cell lines to isolate target enzyme activity from off-target effects.

Metabolite profiling: LC-MS/MS to identify active metabolites that may enhance or antagonize the parent compound’s activity .

Basic: What solvent systems are optimal for recrystallizing this compound without degrading its heterocyclic core?

Answer:
A DMF-ethanol (1:1 v/v) mixture is effective for recrystallization, balancing solubility and stability. Avoid chloroform or dichloromethane, as they may induce ring-opening in the isoxazole moiety under prolonged exposure. Post-recrystallization, confirm integrity via FT-IR (key peaks: C=O stretch ~1680 cm⁻¹, pyrimidine ring vibrations ~1550 cm⁻¹) .

Advanced: What strategies mitigate batch-to-batch variability in yield during scale-up synthesis?

Answer:

  • Process optimization: Use Design of Experiments (DoE) to identify critical parameters (e.g., reaction temperature, stoichiometry of pyrimidine coupling).
  • In-line monitoring: PAT tools like ReactIR to track intermediate formation in real time.
  • Purification: Automated flash chromatography with gradient elution (hexane/ethyl acetate) to isolate the product from side products like dimerized pyrrolidine derivatives .

Basic: How can researchers assess the compound’s environmental impact, including biodegradation pathways?

Answer:
Follow OECD guidelines for abiotic degradation:

  • Hydrolysis: Incubate at pH 4, 7, and 9 (50°C, 5 days) and analyze degradation products via LC-HRMS.
  • Photolysis: Expose to UV light (λ = 254 nm) in aqueous solution; monitor half-life and identify photoproducts (e.g., pyrimidine ring cleavage) .

Advanced: What computational methods are suitable for predicting this compound’s binding affinity to biological targets?

Answer:

  • Molecular docking: Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2 or kinases) to predict binding modes.
  • MD simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes.
  • Free energy calculations: Apply MM-PBSA to estimate ΔG binding, validated against SPR or ITC data .

Basic: What safety precautions are critical when handling this compound in the lab?

Answer:

  • PPE: Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use a fume hood due to potential respiratory irritation from fine powders.
  • Spill management: Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced: How can contradictory cytotoxicity data across cell lines be systematically addressed?

Answer:

  • Mechanistic profiling: RNA-seq to identify differential gene expression in sensitive vs. resistant cell lines.
  • Pharmacokinetic studies: Measure intracellular concentrations via LC-MS to rule out efflux pump-mediated resistance.
  • Off-target screening: Use a kinase inhibitor library to identify compensatory signaling pathways .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.